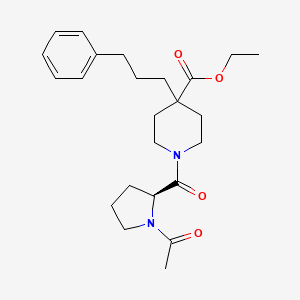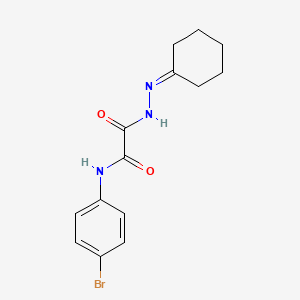![molecular formula C19H23N3O3 B5148280 2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5148280.png)
2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide, also known as DEA-PET, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the activity of the enzyme enoyl-ACP reductase. The antifungal activity of 2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is thought to be due to its ability to disrupt the cell membrane of fungi.
Biochemical and Physiological Effects:
2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been shown to exhibit low toxicity towards normal cells and tissues. However, it has been reported to cause mild toxicity towards cancer cells. The compound has also been shown to exhibit good solubility in water, which makes it suitable for use in aqueous environments. In addition, 2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been shown to exhibit good stability under various conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is its potential use as a fluorescent probe for imaging biological systems. The compound has also been shown to exhibit good solubility in water, which makes it suitable for use in aqueous environments. However, one of the limitations of 2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is its low potency towards cancer cells, which may limit its use in cancer treatment.
Future Directions
There are several future directions for research on 2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. One potential direction is to investigate the compound's potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method to improve the compound's potency towards cancer cells. In addition, further studies are needed to fully understand the mechanism of action of 2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, 2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits anticancer, antitubercular, and antifungal activities, and has been investigated for its potential use as a fluorescent probe for imaging biological systems. While there are limitations to its use, there are several future directions for research on 2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide that may lead to its development as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide involves the reaction of 3,4-diethoxybenzaldehyde and 3-pyridinecarboxaldehyde with acetohydrazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid with a molecular formula of C18H22N4O3. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antitubercular, and antifungal activities. In addition, 2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been investigated for its potential use as a fluorescent probe for imaging biological systems. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-4-24-17-9-8-15(11-18(17)25-5-2)12-19(23)22-21-14(3)16-7-6-10-20-13-16/h6-11,13H,4-5,12H2,1-3H3,(H,22,23)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGMPXNHOULYQT-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NN=C(C)C2=CN=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)CC(=O)N/N=C(\C)/C2=CN=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5148207.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5148220.png)
![2-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5148223.png)

methyl]amine](/img/structure/B5148233.png)

![2,6-di-tert-butyl-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5148241.png)
![(2R*,6S*)-2,6-dimethyl-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5148244.png)
![2-[(2,6-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5148246.png)


![5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one](/img/structure/B5148274.png)
